17-Methylandrost-5-ene-3beta,11beta,17beta-triol
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Overview
Description
17-Methylandrost-5-ene-3beta,11beta,17beta-triol is a 3-hydroxy steroid. It has a role as an androgen.
Scientific Research Applications
Metabolic Studies
- The metabolism of structurally related steroids, including 17-Methylandrost-5-ene-3beta,11beta,17beta-triol, has been a subject of research, particularly in the context of sports doping. Studies have identified various metabolites and their pathways, contributing to the understanding of steroid metabolism in the human body (Kohler et al., 2007).
Endocrine and Hormonal Effects
- Research into the endocrine and hormonal effects of steroids similar to this compound has been significant. Studies have focused on how these steroids interact with various receptors and influence hormonal balance, which is vital for understanding their potential therapeutic applications (Chang et al., 1999).
Anti-Inflammatory Properties
- Investigations into the anti-inflammatory properties of steroids structurally related to this compound have shown promising results. These studies are crucial for developing new treatments for conditions characterized by inflammation (Chaubal et al., 2003).
Therapeutic Potential in Autoimmune Diseases
- Certain derivatives of androstene steroids have been studied for their potential in treating autoimmune diseases. These studies explore how modifying the steroid structure could lead to effective treatments for conditions like rheumatoid arthritis and type 1 diabetes mellitus (Auci et al., 2010); (Kosiewicz et al., 2011).
Analytical Detection and Doping Control
- The analytical detection of this compound and related compounds is crucial in doping control. Research in this area focuses on developing sensitive and specific methods for detecting these substances in biological samples, particularly in the context of sports doping (Parr et al., 2008).
Properties
CAS No. |
5446-39-9 |
---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(3S,8S,9S,10R,11S,13S,14S,17S)-10,13,17-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11,17-triol |
InChI |
InChI=1S/C20H32O3/c1-18-8-6-13(21)10-12(18)4-5-14-15-7-9-20(3,23)19(15,2)11-16(22)17(14)18/h4,13-17,21-23H,5-11H2,1-3H3/t13-,14-,15-,16-,17+,18-,19-,20-/m0/s1 |
InChI Key |
GKKUXCSIYRLCSI-AGVUXJGHSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@]4(C)O)C)O)O |
SMILES |
CC12CCC(CC1=CCC3C2C(CC4(C3CCC4(C)O)C)O)O |
Canonical SMILES |
CC12CCC(CC1=CCC3C2C(CC4(C3CCC4(C)O)C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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